molecular formula C18H21ClO3 B5177426 2-chloro-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene CAS No. 6479-65-8

2-chloro-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene

Cat. No.: B5177426
CAS No.: 6479-65-8
M. Wt: 320.8 g/mol
InChI Key: AIXDIEOYVUVIJI-UHFFFAOYSA-N
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Description

2-chloro-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene: is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a chloro group, an ethoxyphenoxy group, and a propoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene typically involves the reaction of 2-chloro-4-methylphenol with 3-(2-ethoxyphenoxy)propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloro group in 2-chloro-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.

    Oxidation Reactions: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the compound can lead to the removal of the chloro group or the reduction of other functional groups present in the molecule.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents like ethanol or water.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce phenolic or quinone compounds.

Scientific Research Applications

Chemistry: 2-chloro-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene is used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.

Biology: In biological research, this compound may be used to study the interactions of aromatic ethers with biological macromolecules. It can also be employed in the development of bioactive compounds with potential therapeutic applications.

Medicine: The compound’s derivatives may exhibit pharmacological properties, making it a candidate for drug discovery and development. Research into its biological activity can lead to the identification of new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for use in coatings, adhesives, and other applications.

Mechanism of Action

The mechanism of action of 2-chloro-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context in which the compound is used, such as its role in a biochemical assay or its therapeutic potential.

Comparison with Similar Compounds

  • 2-chloro-1-[3-(2-methoxyphenoxy)propoxy]-4-methylbenzene
  • 2-chloro-1-[3-(2-phenoxy)propoxy]-4-methylbenzene
  • 2-chloro-1-[3-(2-butoxyphenoxy)propoxy]-4-methylbenzene

Comparison: Compared to its analogs, 2-chloro-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene may exhibit unique chemical and physical properties due to the presence of the ethoxy group This can influence its reactivity, solubility, and interactions with other molecules

Properties

IUPAC Name

2-chloro-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClO3/c1-3-20-17-7-4-5-8-18(17)22-12-6-11-21-16-10-9-14(2)13-15(16)19/h4-5,7-10,13H,3,6,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIXDIEOYVUVIJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCCOC2=C(C=C(C=C2)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70367778
Record name 2-chloro-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6479-65-8
Record name 2-chloro-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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